1-Bromo-2-nonyne
Description
Structure
3D Structure
Properties
CAS No. |
5921-74-4 |
|---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-bromonon-2-yne |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h2-6,9H2,1H3 |
InChI Key |
GWFWTZMLIQXBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Nonyne and Analogous Bromoalkyne Architectures
Direct Bromination Strategies and Regioselectivity Considerations
Direct bromination involves the introduction of a bromine atom onto an alkyne backbone. The regiochemical outcome of this reaction is a critical consideration, influenced by the reaction mechanism, whether it proceeds through an electrophilic or radical pathway.
Electrophilic Bromination of Alkynes (Theoretical Context)
Electrophilic addition of bromine (Br₂) to alkynes is a classical method for halogenation. libretexts.org In the context of terminal alkynes, the reaction with one equivalent of bromine can lead to the formation of a dibromoalkene. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the bromine atoms. libretexts.org The nucleophilicity of the alkyne's triple bond is a key factor; however, the resulting halogen-substituted alkene is less nucleophilic, which can help in controlling the reaction to a single addition. libretexts.org For the synthesis of 1-bromoalkynes, electrophilic bromination of a terminal alkyne using a brominating agent in the presence of a silver catalyst is a widely used method due to its mild conditions and high efficiency. acs.org For instance, the use of N-bromosuccinimide (NBS) with a silver catalyst facilitates the electrophilic bromination of terminal alkynes to yield 1-bromoalkynes. acs.org
The regioselectivity of electrophilic addition to unsymmetrical alkynes generally follows the Markovnikov rule, where the electrophile (in this case, a bromine cation) adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. libretexts.org However, for the direct synthesis of 1-bromo-2-nonyne from 1-nonyne, this would not be the desired outcome. Instead, methods that favor anti-Markovnikov addition or substitution at the acetylenic hydrogen are employed.
Radical-Mediated Bromination Pathways
Radical-mediated reactions provide an alternative route for the bromination of alkynes, often with different regioselectivity compared to electrophilic additions. thieme-connect.com The presence of a radical initiator, such as peroxides or UV light, can facilitate the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond of a terminal alkyne. libretexts.org This process involves the formation of a bromine radical which adds to the terminal carbon of the alkyne, leading to the more stable vinyl radical intermediate. The subsequent reaction with HBr yields the 1-bromoalkene. libretexts.org While this method primarily produces vinyl bromides, radical conditions can also be tailored for other types of brominations. thieme-connect.comnih.gov For instance, radical bromoallylation of alkynes has been shown to produce 2-bromo-substituted diene derivatives. thieme-connect.com
Functional Group Interconversion Routes to this compound
Functional group interconversion represents a versatile approach to synthesizing this compound, starting from precursors that already contain the nonyne framework.
Conversion from Propargylic Alcohols (e.g., 2-Nonyn-1-ol)
A common and effective method for the synthesis of this compound is the conversion of the corresponding propargylic alcohol, 2-nonyn-1-ol. prepchem.comnih.gov This transformation can be achieved using various brominating agents. A widely employed reagent is phosphorus tribromide (PBr₃). vulcanchem.com The reaction typically involves treating 2-nonyn-1-ol with PBr₃, often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct. vulcanchem.comchemicalbook.com This method has been successfully used for the synthesis of analogous compounds like 1-bromo-2-butyne (B41608) from 2-butyn-1-ol. chemicalbook.com Another approach involves the conversion of the alcohol to a mesylate followed by substitution with lithium bromide. prepchem.com
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2-Nonyn-1-ol | PBr₃, Pyridine | This compound | vulcanchem.com |
| 2-Butyn-1-ol | PBr₃, Pyridine | 1-Bromo-2-butyne | chemicalbook.com |
| 2-Nonyn-1-ol | 1. MsCl, Et₃N 2. LiBr | This compound | prepchem.com |
| 1-Bromo-2-nonene | Ac₂O, AcOH | 2-Nonenyl acetate (B1210297) | lookchem.com |
Elimination Reactions for Alkyne Formation from Halogenated Precursors
Alkynes can be synthesized through double dehydrohalogenation of vicinal or geminal dihaloalkanes. libretexts.orgmasterorganicchemistry.comlibretexts.org This E2 elimination reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org The process involves two successive elimination steps, first forming a vinylic halide and then the alkyne. masterorganicchemistry.com For example, starting from an alkene like 1-nonene, one could perform a halogenation to create a vicinal dihalide, which is then subjected to double elimination to form the alkyne. libretexts.org While this method is general for alkyne synthesis, it can be adapted to produce halogenated alkynes by controlling the reaction conditions or using specific starting materials. wikipedia.org The Corey-Fuchs reaction, for instance, transforms an aldehyde into a terminal alkyne via a dibromoolefin intermediate, and with a suitable choice of base, the reaction can be stopped at the 1-bromoalkyne stage. wikipedia.orgorganic-chemistry.org
| Precursor Type | Base | Product Type | Reference(s) |
| Vicinal Dihalide | NaNH₂ | Alkyne | libretexts.org |
| Geminal Dihalide | NaNH₂ | Alkyne | masterorganicchemistry.com |
| Aldehyde (via dibromoolefin) | BuLi | 1-Bromoalkyne | wikipedia.orgorganic-chemistry.org |
Substitution Reactions for Halogen Introduction
Substitution reactions provide a direct way to introduce a bromine atom. In the context of synthesizing haloalkynes, this can involve the substitution of a suitable leaving group on an alkyne precursor. acs.org For example, the reaction of a terminal alkyne with a base to form an acetylide, followed by reaction with a bromine source, can lead to the desired 1-bromoalkyne. Another strategy involves the reaction of organotrifluoroborates with sodium bromide in the presence of an oxidizing agent like chloramine-T to produce organic bromides. organic-chemistry.org Additionally, the reaction of 1-bromo-2-nonene with acetic anhydride (B1165640) in acetic acid results in a nucleophilic substitution where the acetate ion displaces the bromide.
Transition Metal-Catalyzed Approaches in Bromoalkyne Synthesis
Transition metal catalysis offers powerful and selective methods for the construction of bromoalkynes. These reactions often proceed under mild conditions with high functional group tolerance, making them suitable for complex molecule synthesis.
Cross-Coupling Methodologies for Carbon-Bromine Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of bromoalkyne synthesis, these methods typically involve the reaction of an organometallic reagent with a source of electrophilic bromine, or the coupling of a terminal alkyne with a bromine-containing electrophile.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While traditionally used to couple alkynes with halides, variations of this methodology can be adapted for the synthesis of bromoalkynes. For instance, a palladium-catalyzed reaction between a terminal alkyne and a suitable bromine source can lead to the desired bromoalkyne. A study demonstrated the efficient palladium-catalyzed cross-coupling of alkenes with bromoalkynes to produce enynes, highlighting the utility of bromoalkynes as coupling partners. sioc-journal.cn This reaction proceeds smoothly using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMF. sioc-journal.cn
Another significant cross-coupling reaction is the Cadiot-Chodkiewicz coupling, which specifically joins a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt. wikipedia.org This reaction is particularly useful for creating unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.com The mechanism involves the deprotonation of the terminal alkyne, followed by the formation of a copper(I) acetylide, which then reacts with the bromoalkyne. wikipedia.org The Cadiot-Chodkiewicz coupling has been successfully applied in the synthesis of complex molecules, including natural products. nih.gov Recent advancements have focused on developing more robust and convenient protocols, such as the in-situ generation of volatile bromoalkynes to circumvent handling hazardous materials. nih.govacs.org
Iron-catalyzed Cadiot-Chodkiewicz coupling has also been developed, offering a more environmentally friendly and cost-effective alternative to palladium or copper catalysis. nih.gov This method has been shown to be effective for the cross-coupling of 1-bromoalkynes with terminal alkynes in water under air, leading to unsymmetrical 1,3-butadiynes with high selectivity. nih.gov
| Cross-Coupling Reaction | Catalyst System | Reactants | Product | Key Features |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl alkyne | Mild conditions, wide functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Terminal alkyne, Haloalkyne | 1,3-Diyne | Selective cross-coupling, high yields. wikipedia.orgalfa-chemistry.com |
| Iron-Catalyzed Cadiot-Chodkiewicz | Iron-based catalyst | 1-Bromoalkyne, Terminal alkyne | Unsymmetrical 1,3-butadiyne | Performed in water under air, high selectivity. nih.gov |
| Palladium-Catalyzed Enyne Synthesis | Pd(OAc)₂, K₂CO₃/DMF | Alkene, Bromoalkyne | Conjugated enyne | Stereoselective, good to excellent yields. sioc-journal.cn |
Copper-Mediated Synthetic Transformations
Copper catalysis plays a crucial role in the synthesis of bromoalkynes and their subsequent transformations. Copper(I) salts are fundamental to the Cadiot-Chodkiewicz coupling, as mentioned previously. wikipedia.orgalfa-chemistry.com Beyond this, copper-catalyzed reactions offer diverse pathways for the synthesis and functionalization of bromoalkynes.
One notable copper-mediated transformation is the cross-coupling of 1-bromoalkynes with various nucleophiles. For example, a mild and efficient copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes has been developed for the synthesis of enynes. organic-chemistry.orgacs.org This method utilizes a low loading of a copper catalyst and an activating agent, affording high yields with retention of stereochemistry and tolerance for sensitive functional groups. organic-chemistry.orgacs.org
Copper(I) iodide has been effectively used to catalyze the cross-coupling of terminal alkynes with 1-bromoalkynes to produce unsymmetrical buta-1,3-diynes under mild conditions. organic-chemistry.org This protocol offers an efficient and cost-effective alternative to other methods. organic-chemistry.org Furthermore, copper-catalyzed coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been reported, providing a route to functionalized piperidines and pyrrolidines. nih.gov
Copper salts also mediate the coupling of bromoalkynes with imidazoles, leading to the formation of novel N-alkynylimidazoles. acs.org This reaction proceeds in the presence of a catalytic amount of CuI and provides moderate to good yields. acs.org Additionally, copper-catalyzed cycloaddition reactions of azides with internal 1-bromoalkynes have been developed. researchgate.net
The following table summarizes key copper-mediated reactions involving bromoalkynes:
| Reaction Type | Copper Catalyst | Reactants | Product | Key Features |
| Hiyama-type Cross-Coupling | Cu(MeCN)₄PF₆ | Vinylsiloxane, Bromoalkyne | Enyne | Mild conditions, high yield, stereoretention. organic-chemistry.orgacs.org |
| Unsymmetrical Diyne Synthesis | CuI, tris(o-tolyl)phosphine | Terminal alkyne, 1-Bromoalkyne | Unsymmetrical buta-1,3-diyne | Mild conditions, good yields. organic-chemistry.org |
| Coupling with Organozinc Reagents | Cu(I) salt | 1-Bromoalkyne, N-Heterocyclic organozinc reagent | Functionalized N-heterocycle | Access to complex heterocyclic scaffolds. nih.gov |
| N-Alkynylation of Imidazoles | CuI | Imidazole, Bromoalkyne | N-Alkynylimidazole | Efficient and broad scope. acs.org |
Elucidating the Reactivity Profile and Mechanistic Pathways of 1 Bromo 2 Nonyne
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 1-bromo-2-nonyne is attached to a primary, sp³-hybridized carbon, making it susceptible to nucleophilic substitution reactions where the bromide ion acts as the leaving group. byjus.com These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). cognitoedu.orgsavemyexams.comsavemyexams.com The operative pathway is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.comsavemyexams.com In contrast, the SN1 mechanism is a two-step process that begins with the slow, rate-determining ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk The rate of an SN1 reaction typically depends only on the concentration of the substrate.
For this compound, the electrophilic carbon is primary. Primary haloalkanes strongly favor the SN2 pathway because the alternative, a primary carbocation required for an SN1 mechanism, is highly unstable. savemyexams.com Steric hindrance also plays a crucial role; the unhindered nature of the primary carbon in this compound allows for easy backside attack by the nucleophile, a key feature of the SN2 mechanism. chemguide.co.uk Factors such as the use of a strong nucleophile and a polar aprotic solvent further promote the SN2 pathway. libretexts.org
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Determining Step | Unimolecular: Rate = k[Substrate] |
Bimolecular: Rate = k[Substrate][Nucleophile] savemyexams.comutexas.edu |
| Mechanism | Two steps, involves a carbocation intermediate. chemguide.co.uk | One concerted step, involves a transition state. byjus.comsavemyexams.com |
| Substrate Preference | Tertiary > Secondary >> Primary (favors stable carbocations). savemyexams.comlibretexts.org | Methyl > Primary > Secondary >> Tertiary (favors less steric hindrance). byjus.comlibretexts.org |
| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH). libretexts.org | Strong nucleophiles are required (e.g., OH⁻, CN⁻). libretexts.org |
| Leaving Group | A good leaving group is crucial. | A good leaving group is important. |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |
| Stereochemistry | Racemization of chiral centers. libretexts.org | Inversion of configuration at chiral centers. libretexts.org |
The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. SN2 reactions are known to be stereospecific, consistently proceeding with an inversion of configuration at the electrophilic carbon center. libretexts.org This is a direct consequence of the backside attack geometry, where the nucleophile approaches the carbon atom from the side opposite to the leaving group, causing the molecule's stereochemistry to invert, much like an umbrella turning inside out in the wind. chemguide.co.uk
Conversely, SN1 reactions are characterized by racemization. libretexts.org The planar, achiral carbocation intermediate formed after the leaving group departs can be attacked by the nucleophile from either face with equal probability. libretexts.org If the starting material is a single enantiomer, this non-selective attack results in a 50:50 mixture of both enantiomers of the product, known as a racemic mixture.
In the case of a chiral bromoalkyne undergoing substitution, the choice between SN1 and SN2 pathways dictates the stereochemical fate of the product. Since this compound is a primary bromoalkane that reacts via the SN2 mechanism, any substitution reaction at its electrophilic carbon would proceed with a complete inversion of stereochemistry, assuming a chiral center was present at that position. The discovery of this inversion phenomenon dates back to the work of Paul Walden in 1896, who observed the interconversion of chiral malic acid enantiomers through a cycle of nucleophilic substitution reactions. pressbooks.pub
Mechanistic Investigations of S<sub>N</sub>1 and S<sub>N</sub>2 Pathways in Bromoalkynes
Alkyne Functionalization and Addition Reactions
The carbon-carbon triple bond of this compound is a region of high electron density, making it nucleophilic and prone to addition reactions. topaslt.com However, alkynes are generally less reactive towards electrophiles than alkenes because their π-electrons are held more tightly by the sp-hybridized carbons. topaslt.commsu.edu The triple bond can react with electrophiles, nucleophiles, and radicals under appropriate conditions.
Electrophilic addition to alkynes is a common transformation. topaslt.com The reaction with hydrogen halides (HX) typically follows Markovnikov's rule for terminal alkynes, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. libretexts.org For an internal alkyne like this compound, the addition of an electrophile like H⁺ would generate a vinyl carbocation. The subsequent attack by the halide nucleophile (e.g., Br⁻) yields a vinyl halide. lumenlearning.comlibretexts.org The presence of the electron-withdrawing bromine atom on the adjacent carbon will influence the regioselectivity of the addition by destabilizing a positive charge on the nearer alkyne carbon.
The addition of halogens, such as bromine (Br₂), to alkynes also proceeds via electrophilic addition. The reaction typically results in anti-addition, where the two bromine atoms add to opposite faces of the triple bond, leading to the formation of a (E)-dihaloalkene. topaslt.comlibretexts.org This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate, similar to the mechanism for alkenes. libretexts.orglibretexts.orgchemguide.co.uk
Table 2: Electrophilic Addition Reactions of Alkynes
| Reagent | Product Type | Regiochemistry/Stereochemistry |
|---|---|---|
| Hydrogen Halide (HX) | Vinyl Halide | Follows Markovnikov's rule for terminal alkynes. libretexts.orglibretexts.org |
| Excess Hydrogen Halide (excess HX) | Geminal Dihalide | Both halogens add to the same carbon. lumenlearning.comduck-il.com |
| Halogen (X₂) | Dihaloalkene | Typically anti-addition, leading to (E)-isomers. topaslt.comlibretexts.org |
| Water (H₂O, in presence of H₂SO₄, HgSO₄) | Ketone or Aldehyde | Hydration of internal alkynes can give a mixture of ketones. msu.edulibretexts.org |
While less common than electrophilic addition, alkynes can undergo nucleophilic addition. The sp-hybridized carbons of an alkyne are more electronegative and thus more electrophilic than the sp²-hybridized carbons of an alkene, making them susceptible to attack by nucleophiles. msu.edu This reactivity is enhanced when the alkyne is substituted with electron-withdrawing groups. msu.edu
The bromine atom in this compound, through its inductive effect, increases the electrophilicity of the triple bond, making it more amenable to nucleophilic attack. The intermediate formed upon nucleophilic attack is a vinyl carbanion. doubtnut.com This vinylic anion is more stable than an alkyl carbanion because the negative charge resides in an sp²-hybridized orbital, which has more s-character and can better accommodate the charge. doubtnut.com Palladium-catalyzed reactions have been developed where nucleophiles like anilines add to bromoalkynes with high regio- and stereoselectivity, often proceeding via an anti-nucleophilic addition. researchgate.net
Alkynes can also participate in radical addition reactions. A well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) to terminal alkynes, which occurs in the presence of peroxides or UV light. libretexts.org This reaction proceeds via a free-radical chain mechanism. Peroxides initiate the formation of a bromine radical (Br•), which then adds to the alkyne. The addition occurs in a way that generates the more stable radical intermediate. For a terminal alkyne, the bromine radical adds to the terminal carbon to form a more substituted and therefore more stable secondary vinyl radical. libretexts.org
For an internal alkyne like this compound, radical addition of HBr would proceed by the addition of a bromine radical to one of the sp carbons to form the most stable possible vinyl radical intermediate, followed by hydrogen abstraction from HBr. Other radical additions, such as those involving thiols (thiol-yne coupling) or certain aryl bromides under photoredox catalysis, have also been reported, showcasing the versatility of the alkyne functional group. unibo.itrsc.org
Regioselectivity and Stereoselectivity in Alkyne Additions
The reactivity of the alkyne triple bond in this compound is a focal point for various addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the nature of the attacking reagent and the reaction conditions.
Electrophilic additions to alkynes, such as the addition of hydrogen halides (HX) and halogens (X₂), are fundamental transformations. libretexts.orgmsu.edu Generally, these reactions proceed with lower rates for alkynes compared to alkenes, despite being more exothermic. libretexts.orglibretexts.org The addition of HX to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.orgpressbooks.pub In the case of this compound, the C1 carbon is substituted with a bromine atom, influencing the electronic distribution of the alkyne.
The addition of halogens like bromine (Br₂) to alkynes can lead to dihaloalkene products. libretexts.org The stereochemistry of this addition is often anti, resulting in the formation of a trans-dihaloalkene. libretexts.orglibretexts.org This proceeds through a cyclic bromonium ion intermediate. libretexts.orglibretexts.org With an excess of the halogen reagent, a tetrahaloalkane can be formed. libretexts.org
Radical additions offer an alternative regiochemical outcome. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides or light proceeds via a radical mechanism, leading to anti-Markovnikov addition. libretexts.org In this scenario, the bromine atom adds to the less substituted carbon of the alkyne.
A study on the radical 1,2-addition of aryl bromides to alkynes, facilitated by dual photoredox and nickel catalysis, demonstrated exclusive regioselectivity in generating diverse alkenyl bromides. rsc.org While this study did not specifically use this compound, the principles of regioselective radical addition to the alkyne bond are relevant.
The following table summarizes the expected regioselectivity and stereoselectivity for common alkyne addition reactions as they would apply to this compound, based on general principles of alkyne reactivity.
Table 1: Regioselectivity and Stereoselectivity in Alkyne Additions to this compound
| Reagent | Conditions | Regioselectivity | Stereoselectivity | Expected Product Type |
|---|---|---|---|---|
| HBr | Polar solvent (e.g., Acetic Acid) | Markovnikov Addition | Predominantly anti | 1,2-Dibromo-1-nonene |
| HBr | Peroxides, light | Anti-Markovnikov Addition | Mixture of syn and anti | 1,1-Dibromo-2-nonene |
| Br₂ (1 equiv.) | Inert solvent (e.g., CH₂Cl₂) | N/A | Anti addition | (E)-1,2,3-Tribromo-2-nonene |
| Br₂ (2 equiv.) | Inert solvent (e.g., CH₂Cl₂) | N/A | N/A | 1,2,2,3,3-Pentabromononane |
Cyclization and Rearrangement Reactions
Intramolecular cyclization reactions of bromoalkynes are powerful methods for constructing cyclic compounds. Research has shown that 1-bromo-2-alkynes can participate in such transformations. For instance, indium-mediated cyclization of 1-bromo-2,7-enynes and 1-bromo-2,8-enynes in DMF has been shown to produce five- and six-membered cyclic compounds, respectively. acs.orgnih.gov While this compound itself is not a bromo-enyne, it is a key precursor for synthesizing such systems. The bromoalkyne moiety is crucial for the oxidative addition of indium, which initiates the cyclization process.
In a related context, the nickel(I) salen electrogenerated at a carbon cathode has been used as a catalyst for the reductive intramolecular cyclization of various haloalkynes. acs.org One of the substrates studied was 1-bromo-4-nonyne. acs.org The study found that the extent of cyclization was low for this substrate, with the major product being the dimer resulting from the coupling of alkyn-1-yl radicals. acs.org This suggests that the chain length and the position of the halogen and alkyne are critical factors in determining the efficiency of intramolecular cyclization.
The general mechanism for these metal-mediated cyclizations involves the formation of an organometallic intermediate at the carbon-bromine bond, followed by an intramolecular attack on the alkyne. The resulting cyclic intermediate can then undergo further reactions.
This compound, under certain conditions, can undergo rearrangement reactions to form isomeric products. Allylic bromides, a class of compounds to which this compound belongs (with respect to the triple bond), are known to be susceptible to rearrangement. libretexts.org For example, allylic bromination of 1-octene (B94956) can lead to a mixture of products, including 1-bromo-2-octene, through an allylic radical intermediate. libretexts.org
While specific studies detailing the rearrangement of this compound are not prevalent in the searched literature, general principles of organic reactions suggest potential pathways. For example, under basic conditions, an elimination-addition mechanism could lead to the formation of an allene, which could then be reprotonated to give an isomeric alkyne. Alternatively, a nih.govCurrent time information in Bangalore, IN.-sigmatropic shift of the bromine atom could, in principle, lead to 1-bromo-1-nonyne, although this is less common for halogens.
More complex rearrangements can occur during reactions intended for other transformations. For instance, in the synthesis of bicyclic systems, skeletal rearrangements are often observed, particularly when carbocationic intermediates are formed. oup.com The reaction of bicyclo[2.2.2]octa-2,5-diene with bromine, for example, leads to rearranged dibromides via a bromonium cation intermediate. oup.com While not directly involving this compound, this illustrates the potential for rearrangements in bromination reactions of unsaturated systems.
In the context of stabilizing allyl bromide compounds, it has been noted that isomers can form during storage. For example, 1-bromo-2-butene can isomerize to 3-bromo-1-butene. google.com This type of isomerization is relevant to this compound, suggesting that it could potentially isomerize to other bromononyne isomers over time or under certain catalytic conditions.
Strategic Applications of 1 Bromo 2 Nonyne in Advanced Organic Synthesis
1-Bromo-2-nonyne as a Versatile Building Block in Molecular Construction
The dual functionality of this compound allows for a broad range of reactions, making it an invaluable intermediate for constructing complex molecular architectures. The terminal bromine atom can undergo nucleophilic substitution reactions, while the internal alkyne can participate in various addition reactions, cycloadditions, and metal-catalyzed couplings.
Construction of Complex Carbon Frameworks
This compound serves as a crucial precursor in the assembly of intricate carbon frameworks through various synthetic methodologies. Its reactive bromine atom makes it suitable for forming new carbon-carbon bonds via cross-coupling reactions, which are fundamental in modern organic synthesis acs.org. For instance, the compound can be utilized in Sonogashira coupling reactions, where the alkyne moiety reacts with aryl or vinyl halides in the presence of palladium and copper catalysts to form conjugated enynes or diynes, thereby extending the carbon chain and increasing molecular complexity. While specific detailed research findings for this compound in this context were not extensively detailed in the search results, related bromoalkynes (e.g., 1-bromo-2-butyne) are known to be versatile in such reactions, including cycloaddition reactions to access cyclic ring compounds and the formation of alkynyl organometallic reagents jaydevchemicals.comjaydevchemicals.comchemicalbook.com. The general principle of cross-electrophile coupling (XEC), which involves the cross-coupling of two different σ-electrophiles, is a rapidly progressing field in C-C bond formation, and bromoalkynes can potentially play a role in such transformations acs.org.
Access to Functionalized Quaternary Carbon Centers via Tandem Reactions
The synthesis of quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, presents a significant challenge in organic synthesis due to steric hindrance. This compound, with its distinct functionalities, could theoretically contribute to the formation of such centers, particularly through tandem or cascade reactions where multiple transformations occur sequentially. While direct examples of this compound specifically yielding quaternary carbon centers were not explicitly found, the general strategy for accessing these centers often involves hydroformylation of α-substituted styrenes or stereoselective Diels-Alder reactions nih.govd-nb.inforesearchgate.net. For example, hydroformylation reactions using catalytic directing groups have been shown to efficiently generate quaternary carbon centers from olefins, including those with bromo-substituted aromatic rings nih.gov. The reactivity of the alkyne and the bromine in this compound could be exploited in multi-step sequences to achieve this, potentially through reactions involving organometallic intermediates or radical pathways wikipedia.orgmdpi.com.
Role in the Synthesis of Biologically Active Compounds and Natural Product Analogs
The ability of this compound to participate in diverse chemical transformations makes it a valuable intermediate in the synthesis of complex biologically active molecules, including pheromones and pharmaceutical/agrochemical targets.
Precursor in Pheromone Synthesis
This compound has been identified as a precursor in the synthesis of certain insect pheromones. For instance, it was utilized in the synthesis of (Z)-12-nonadecen-9-one, (Z)-13-icosen-10-one (a component of the peach fruit moth pheromone), and (Z)-15-henicosen-11-one (the pheromone of the Douglas fir tussock moth). These syntheses involved reactions with compounds like methyl 3-oxoundecanoate and methyl 3-oxododecanoate, ultimately leading to the desired alkyne-containing pheromone intermediates researchgate.net. The precise control of double bond stereochemistry is crucial in pheromone synthesis, as incorrect isomers can act as inhibitors researchgate.net.
Table 1: Examples of Pheromones Synthesized Using this compound as a Precursor
| Pheromone Name | Source Organism | Key Intermediate from this compound | Reference |
| (Z)-12-Nonadecen-9-one | Peach Fruit Moth | 12-nonadecyn-9-one | researchgate.net |
| (Z)-13-Icosen-10-one | Peach Fruit Moth | (related homolog) | researchgate.net |
| (Z)-15-Henicosen-11-one | Douglas Fir Tussock Moth | (related homolog) | researchgate.net |
Enabling Intermediate for Pharmaceutical and Agrochemical Targets
The compound's reactivity profile makes it suitable for incorporation into more complex molecules relevant to the pharmaceutical and agrochemical industries. While specific detailed applications for this compound in these fields were not extensively found, related bromoalkynes and bromoalkenes are widely used. For example, 1-bromo-2-butyne (B41608) is a key intermediate in the synthesis of linagliptin, a drug used for diabetes treatment jaydevchemicals.comchemicalbook.com. Other bromoalkynes, such as 1-bromo-2-pentyne, are intermediates in the synthesis of active pharmaceutical ingredients and precursors to jasmonic acid derivatives, which have roles in plant growth regulation jaydevchemicals.com. Generally, halogenated organic compounds, including bromoalkynes, are critical raw materials in the synthesis of various organic compounds, pharmaceuticals, and specialty chemicals lookchem.comthermofisher.infishersci.nosolubilityofthings.com. They serve as building blocks for active pharmaceutical ingredients (APIs) and intermediates for drugs, as well as for pesticides and herbicides in the agrochemical industry thermofisher.infishersci.no.
Contributions to Material Science and Advanced Functional Materials
The alkyne functionality in this compound offers opportunities for its integration into advanced materials, particularly through polymerization or "click" chemistry reactions. Alkynes are well-known for their ability to undergo polymerization to form polyacetylenes or to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are powerful tools for synthesizing complex macromolecules with precise architectures. These reactions can lead to materials with tailored optical, electronic, or mechanical properties. For instance, the design and synthesis of multilayer folding frameworks have been achieved using Suzuki-Miyaura cross-coupling, where bromo-substituted aromatic compounds are key precursors, indicating a general utility for bromo-alkynes in constructing complex material architectures frontiersin.org. While direct examples of this compound in specific material science applications were not explicitly detailed, its structural features suggest potential roles in:
Polymer Synthesis: The alkyne group can be a site for polymerization, leading to conjugated polymers with potential electronic or optical properties.
Dendrimer and Hyperbranched Polymer Construction: Its multiple reactive sites (alkyne and bromine) allow for iterative synthesis of highly branched structures for drug delivery, catalysis, or sensing.
Surface Modification: Attachment to surfaces via the bromine or alkyne can create functionalized interfaces for sensors, catalysts, or biocompatible materials.
Liquid Crystals: Derivatives of similar bromoalkanes have been used in the synthesis of chiral nematic liquid crystals, essential for advanced display technologies lookchem.com. The alkyne could introduce rigidity and specific intermolecular interactions.
Monomer and Precursor Applications in Polymer Chemistry (Inferred from general bromoalkyne utility)
Alkynes, including bromoalkynes, are recognized as highly effective monomers for the synthesis of functional polymeric materials. mdpi.com These materials often exhibit intrinsic optoelectronic properties due to their conjugated main chains. mdpi.com Bromoalkynes serve as crucial intermediates in multicomponent reactions, which find extensive application in polymer chemistry. acs.orgrsc.org Such reactions are advantageous for polymer synthesis due to their capacity for structural diversity, high efficiency, and mild reaction conditions. mdpi.com
A significant area of application is in "click chemistry," particularly the copper-catalyzed azide-alkyne [3+2] cycloaddition reaction. This reaction is widely employed in polymer chemistry and materials science due to its high efficiency and selectivity. acs.orgrsc.org While terminal alkynes are typically preferred for direct participation, bromoalkynes can be chemically transformed into suitable precursors or integrated into related reaction schemes to achieve desired polymeric structures. For instance, the organobase-catalyzed polymerization of bromoalkynes with dithiophenols has been shown to yield all-organic polymeric materials with exceptionally high refractive indices and excellent optical transparency. chemrxiv.org The presence of halogen atoms like bromine can contribute to enhancing the refractive index of these polymers. chemrxiv.org Furthermore, the utilization of alkyne monomers has facilitated the development of cyclic polymers, which possess distinct properties compared to their linear counterparts and have expanded applications into electronic materials and polyolefins. rsc.orgoborolabs.com The inherent reactivity of this compound positions it as a promising monomer or precursor for the design and synthesis of polymers with tailored characteristics.
Synthesis of Components for Advanced Electronic and Optical Devices (Inferred from general bromoalkyne utility)
The unique chemical structure of alkynes, including bromoalkynes, establishes them as vital molecular building blocks for the creation of functional materials, particularly those intended for electronic and optical applications. mdpi.comrsc.org Polymers derived from bromoalkynes, especially those engineered to possess high refractive indices and superior transparency, are highly sought after for advanced optical applications. chemrxiv.org These materials are critical for components such as optical waveguides, where minimizing propagation loss is essential for efficient light transmission. chemrxiv.org Such polymers are considered promising for integration into optical devices and the broader optical integrated field. chemrxiv.org
The field of optical materials and optoelectronics fundamentally relies on compounds capable of converting electrical energy into light or vice versa. This principle underpins technologies like light-emitting diodes (LEDs), laser diodes, and optical fiber communication systems. dexerials.jpmdpi.com There is a growing demand for polymeric optical materials that exhibit a high refractive index, transparency across the visible spectrum, and ease of processing for advanced optical applications, including microlenses, image sensors, and organic light-emitting diodes. researchgate.net While direct, specific applications of this compound in electronic devices are inferred from the general utility of bromoalkynes and functional materials, its potential lies in its role as a precursor in synthetic pathways that lead to these sophisticated materials. For example, cross-electrophile coupling (XEC) reactions, which facilitate the formation of carbon-carbon bonds (including C(sp)-C(sp2) bonds), are significant in organic synthesis for constructing complex molecular architectures. acs.org These reactions could theoretically incorporate the alkyne and bromo functionalities of this compound into larger, more intricate molecules pertinent to the fabrication of electronic or optical devices. Continued advancements in catalytic methods and polymerization techniques for alkynyl-based monomers further enhance the prospects of compounds like this compound in developing materials with specific optical and electronic functionalities. mdpi.comoborolabs.com
Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Analysis of 1 Bromo 2 Nonyne
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of organic molecular structures, providing detailed information about the connectivity and environment of atoms within a molecule. For 1-Bromo-2-nonyne, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopies are crucial for confirming the presence of the alkyne, the bromine substituent, and the nonyl chain.
In ¹H NMR spectroscopy , the chemical shifts, integration, and coupling patterns of protons provide direct insights. The protons on the carbon alpha to the bromine (C1) would be deshielded, typically appearing around 3.0-4.0 ppm. The protons along the alkyl chain (C4-C9) would exhibit characteristic aliphatic shifts (around 0.8-1.5 ppm for methyl and methylene (B1212753) groups), while the protons adjacent to the alkyne (C3) would be slightly deshielded compared to typical alkanes, but less so than those near the bromine. The absence of a terminal alkyne proton (≡C-H) signal, which typically appears around 2-3 ppm, confirms the internal nature of the triple bond. nsf.govfrontiersin.orgmuohio.edu
¹³C NMR spectroscopy offers complementary information, revealing the carbon skeleton. The alkyne carbons (C2 and C3) are highly deshielded, typically appearing in the range of 70-90 ppm. The carbon bearing the bromine (C1) would also be deshielded, though its exact shift would depend on the inductive effect of bromine and the proximity to the alkyne. The remaining alkyl carbons (C4-C9) would resonate in the typical aliphatic region (10-40 ppm). nsf.govfrontiersin.org
Table 1: Expected NMR Chemical Shifts for this compound (Illustrative Data)
| Position | Type of Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| C1 | -CH₂Br | 3.0 - 4.0 (triplet/multiplet) | 25 - 35 | Deshielded due to bromine. Coupling to C2 and C3 protons. |
| C2 | -C≡C- | - | 70 - 90 | Alkyne carbon, highly deshielded. |
| C3 | -C≡C- | - | 70 - 90 | Alkyne carbon, highly deshielded. |
| C4 | -CH₂- | 2.0 - 2.5 (multiplet) | 18 - 25 | Alpha to alkyne, slightly deshielded. |
| C5-C8 | -CH₂- | 1.2 - 1.5 (multiplets) | 25 - 30 | Typical aliphatic methylene. |
| C9 | -CH₃ | 0.8 - 1.0 (triplet) | 10 - 15 | Terminal methyl group. |
Note: Actual chemical shifts may vary slightly depending on solvent, concentration, and temperature.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Multi-dimensional NMR techniques provide crucial through-bond and through-space correlations, indispensable for confirming complex structures and establishing connectivity. wikipedia.orgscribd.comslideshare.net
COSY (Correlation Spectroscopy) : This 2D technique reveals proton-proton couplings, showing correlations between protons on adjacent carbons. For this compound, COSY would establish the connectivity of the alkyl chain. For instance, the protons on C1 would correlate with protons on C2 (if any, though it's an alkyne carbon), and more importantly, the protons on C4 would correlate with those on C5, and so on, down the alkyl chain. This helps in "walking" along the carbon backbone. wikipedia.orgscribd.comslideshare.netox.ac.ukrsc.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is vital for assigning specific proton signals to their corresponding carbon signals. For this compound, HSQC would show cross-peaks for C1-H, C4-H, C5-H, C6-H, C7-H, C8-H, and C9-H pairs. Non-protonated carbons, such as the alkyne carbons (C2 and C3), would not appear in an HSQC spectrum. wikipedia.orgscribd.comslideshare.netox.ac.ukrsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range ¹H-¹³C correlations, typically over two to four bonds. This is particularly useful for establishing connectivity across quaternary carbons or through multiple bonds, which is critical for confirming the position of the alkyne and the bromine. For this compound, HMBC would show correlations between the protons on C1 and the alkyne carbons (C2 and C3), and also between protons on C4 and the alkyne carbons (C2 and C3). These long-range correlations would definitively confirm the this compound structure. wikipedia.orgscribd.comslideshare.netrsc.org
Dynamic NMR for Rotational Barriers and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes, internal rotations, and chemical exchange. montana.edu For a molecule like this compound, significant dynamic NMR phenomena related to rotational barriers are generally less pronounced compared to compounds with hindered rotations (e.g., amides or highly substituted biphenyls). montana.eduacs.orgmdpi.comrsc.orgnih.gov
However, if there were any restricted rotations around the C1-C2 (C-Br to alkyne) or C3-C4 (alkyne to alkyl chain) single bonds due to steric interactions or electronic effects, DNMR could potentially be used. This would manifest as temperature-dependent changes in the NMR spectrum, specifically the broadening and eventual coalescence of signals that are distinct at low temperatures due to slow interconversion between conformers. By analyzing the line shapes at different temperatures, kinetic parameters such as activation energies (rotational barriers) could be determined. While unlikely to be a primary focus for this compound itself, the principle remains a powerful tool for investigating molecular dynamics in related systems or derivatives. montana.edu
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Elucidation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass-to-charge (m/z) ratios, enabling the unambiguous determination of a compound's elemental composition. For this compound (C₉H₁₅Br), HRMS would yield a precise molecular weight that can be matched to its theoretical formula. numberanalytics.comchromatographyonline.com The presence of bromine (Br) is distinctly evident in the mass spectrum due to its natural isotopic abundance, with two major isotopes, ⁷⁹Br (∼50.7%) and ⁸¹Br (∼49.3%). This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, typically appearing as a doublet with approximately equal intensity, separated by 2 m/z units. numberanalytics.com
Tandem Mass Spectrometry (MS/MS) , also known as MS², involves the fragmentation of selected precursor ions to generate product ion spectra. This technique provides crucial structural information by revealing characteristic fragmentation pathways. numberanalytics.comnih.gov For this compound, common fragmentation patterns would include:
Loss of Bromine : A prominent fragmentation pathway would be the loss of a bromine radical (Br•, 79 or 81 Da) or HBr, leading to characteristic fragment ions.
Allylic Cleavage : Cleavage adjacent to the alkyne bond is often favored, producing resonance-stabilized carbocations.
Alkyl Chain Fragmentation : Cleavages along the nonyl chain would yield a series of smaller hydrocarbon fragments, providing information about the length and branching of the alkyl chain. msu.edu
By analyzing these fragmentation patterns and their precise masses from HRMS, the structural integrity of this compound can be confirmed, and it can be differentiated from potential isomers. numberanalytics.com
Table 2: Expected HRMS Data and Fragmentation Pathways for this compound (Illustrative Data)
| Ion Type | m/z (Nominal) | Expected Accurate Mass (C₉H₁₅Br) | Isotopic Pattern | Fragmentation Event |
| Molecular Ion | 202/204 | 202.0359 / 204.0339 | [M]⁺, [M+2]⁺ doublet | - |
| [M-Br]⁺ | 123 | 123.1172 (C₉H₁₅) | Singlet | Loss of Bromine |
| [M-CH₂Br]⁺ | 109 | 109.0939 (C₈H₁₃) | Singlet | Cleavage at C1-C2 |
| [M-C₄H₉]⁺ (butyl) | 147/149 | 147.0046 / 149.0026 (C₅H₆Br) | Doublet | Loss of butyl chain |
| [M-C₅H₁₁]⁺ (pentyl) | 133/135 | 133.0046 / 135.0026 (C₄H₄Br) | Doublet | Loss of pentyl chain |
Note: Accurate masses are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br). Fragmentation pathways are illustrative and can vary based on ionization method and instrument parameters.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, are complementary methods used to identify functional groups and characterize molecular bonds based on their unique vibrational frequencies. slideshare.netacs.org
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing specific bonds to vibrate at characteristic frequencies. For this compound, key absorptions would include:
Alkyne C≡C Stretch : An internal alkyne typically exhibits a weak or absent absorption band in the region of 2100-2260 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com The intensity depends on the symmetry and change in dipole moment during vibration; a symmetrically substituted internal alkyne might show a very weak or no signal.
C-Br Stretch : The carbon-bromine (C-Br) stretching vibration is expected in the region of 515-690 cm⁻¹. libretexts.org
Aliphatic C-H Stretches : The C-H stretching vibrations from the alkyl chain (sp³ hybridized carbons) would appear in the region of 2800-3000 cm⁻¹. libretexts.orgwpmucdn.comlibretexts.org
Table 3: Expected IR Absorption Bands for this compound (Illustrative Data)
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡C (internal alkyne) | 2100 - 2260 | Weak/Absent | Depends on symmetry and dipole moment change. |
| C-Br | 515 - 690 | Medium | Characteristic of alkyl bromides. |
| C-H (sp³) | 2800 - 3000 | Strong | Overlapping signals from the nonyl chain. |
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. It is often complementary to IR, as vibrations that are weak in IR can be strong in Raman, and vice versa. acs.orgresearchgate.netrsc.orgresearchgate.netaip.org
Alkyne C≡C Stretch : The C≡C triple bond stretch for an internal alkyne is typically a strong and sharp band in the Raman spectrum, appearing around 2200 cm⁻¹. researchgate.netrsc.orgresearchgate.net This is because the C≡C bond undergoes a significant change in polarizability during its stretching vibration, making it a strong Raman scatterer.
C-Br Stretch : While present, the C-Br stretch might be less prominent in Raman compared to IR.
Aliphatic C-H Stretches : Similar to IR, C-H stretches from the alkyl chain would also be observed.
Raman spectroscopy would be particularly valuable for definitively identifying the internal alkyne, especially if its IR signal is weak due to symmetry. acs.orgresearchgate.netrsc.orgresearchgate.netaip.org
X-ray Crystallography of Crystalline Derivatives or Co-crystals for Precise Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule, including bond lengths, bond angles, and torsion angles. cam.ac.ukpages.devazolifesciences.comanton-paar.comlibretexts.org While this compound itself may be an oil or liquid at room temperature, making direct single-crystal X-ray diffraction challenging, this technique remains invaluable for its derivatives. azolifesciences.comlibretexts.org
Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of organic compounds, playing a critical role in purity assessment, isomer separation, and monitoring reaction progress. wikipedia.orgresearchgate.netlibretexts.org
Gas Chromatography (GC) : Given that this compound is expected to be a relatively volatile compound, Gas Chromatography (GC) is a primary technique for assessing its purity. libretexts.orglibretexts.orgoshadhi.co.uk In GC, the compound is vaporized and carried by an inert gas through a column containing a stationary phase. Different components of a mixture travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation. libretexts.orgoshadhi.co.uk A chromatogram is generated, displaying peaks corresponding to each component. The area under each peak is proportional to the amount of that component, allowing for quantitative purity assessment. libretexts.orgoshadhi.co.uk GC can also be coupled with Mass Spectrometry (GC-MS) for simultaneous separation and identification of components. libretexts.org
High-Performance Liquid Chromatography (HPLC) : While GC is suitable for volatile compounds, HPLC is preferred for less volatile or thermally labile compounds, or for separating isomers that are difficult to resolve by GC. wikipedia.org HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. The differential interactions of compounds with the stationary and mobile phases lead to their separation. wikipedia.org HPLC is particularly effective for separating structural isomers, which might have very similar boiling points but different polarities or steric hindrance. wikipedia.orgnih.govacs.orggoogle.comscirp.org This capability is crucial for ensuring the absence of isomeric impurities in a synthesized batch of this compound.
Reaction Monitoring : Both GC and HPLC are invaluable for monitoring the progress of chemical reactions. By taking aliquots at various time points and analyzing them chromatographically, chemists can track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. researchgate.net This real-time monitoring allows for optimization of reaction conditions, determination of reaction kinetics, and identification of byproducts, ensuring efficient and selective synthesis of this compound.
Table 4: Applications of Chromatographic Techniques for this compound
| Technique | Primary Application | Key Benefit |
| GC | Purity Assessment, Quantification | High sensitivity for volatile compounds, rapid analysis, quantitative determination of components. libretexts.orglibretexts.orgoshadhi.co.uk |
| HPLC | Isomer Separation, Purity Assessment | Effective for separating structural isomers, suitable for less volatile compounds. wikipedia.orgnih.govacs.orggoogle.com |
| GC/HPLC | Reaction Monitoring | Tracking reaction progress, optimizing conditions, identifying byproducts. researchgate.net |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Trace Component Identification
Hyphenated analytical techniques merge the high separation efficiency of chromatography with the sensitive and selective detection capabilities of mass spectrometry. This combination allows for the resolution of complex mixtures into individual components, followed by their identification and quantification, even at trace levels. For this compound, these techniques are crucial for confirming its successful synthesis, assessing its purity, and identifying any co-existing impurities or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds. This compound, with a molecular weight of 203.12 g/mol , is well-suited for GC-MS analysis due to its inherent volatility nih.govlookchem.com.
Chromatographic Separation: In GC-MS, a sample containing this compound is vaporized and carried through a capillary column by an inert gas (e.g., helium). The compound's interaction with the stationary phase inside the column, based on its boiling point, polarity, and molecular weight, determines its retention time. This differential interaction allows for the separation of this compound from other components in a mixture. The relatively non-polar nature of the hydrocarbon chain and the presence of the alkyne and bromine functionalities will influence its elution profile on common GC stationary phases.
Mass Spectrometry Detection and Fragmentation: As this compound elutes from the GC column, it enters the mass spectrometer, typically an electron ionization (EI) source. In EI, high-energy electrons bombard the molecules, causing them to ionize and often fragment into smaller, charged species chromatographyonline.comwhitman.edu. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a unique "fingerprint" for the compound libretexts.org.
For this compound (C9H15Br), key features in its EI mass spectrum would include:
Molecular Ion (M+): The presence of a molecular ion peak at m/z 202 and 204 (for 79Br and 81Br isotopes, respectively) would confirm the molecular weight.
Bromine Isotopic Pattern: A definitive characteristic for bromine-containing compounds is the natural abundance of its two major isotopes, 79Br (approximately 51%) and 81Br (approximately 49%). This leads to a distinctive M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio for any bromine-containing fragment or the molecular ion chromatographyonline.com. This pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Characteristic Fragmentation: Fragmentation pathways would likely include:
Loss of bromine radical (Br•), leading to a fragment at m/z 123 (C9H15+).
Cleavage of the C-Br bond, a common fragmentation for alkyl bromides.
Fragmentation along the nonyne carbon chain, yielding a series of smaller hydrocarbon ions.
Fragments characteristic of the alkyne moiety, such as propargyl or allenyl-type ions, depending on the exact cleavage positions.
Applications: GC-MS is invaluable for confirming the identity of synthesized this compound by comparing its retention time and mass spectrum to authentic standards or spectral libraries. It is also highly effective for assessing the purity of the compound and identifying volatile impurities, unreacted starting materials, or side products from the synthesis, even at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is excellent for volatile compounds, LC-MS extends analytical capabilities to compounds that are less volatile, thermally labile, or present in highly complex matrices containing non-volatile components. Although this compound is amenable to GC, LC-MS provides complementary information and is particularly useful in situations where the sample matrix is complex or contains components not suitable for GC.
Chromatographic Separation: In LC-MS, this compound is separated from other components in a liquid mobile phase as it passes through a stationary phase, typically in a reverse-phase column. The separation is based on differences in polarity and solubility, allowing for the resolution of components that might not be volatile enough for GC or might degrade under GC conditions.
Mass Spectrometry Detection: After chromatographic separation, the eluent enters the mass spectrometer via an interface that ionizes the molecules. Common soft ionization techniques used in LC-MS include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) thieme-connect.com. These techniques typically produce protonated molecules ([M+H]+) or adduct ions (e.g., [M+Na]+) with minimal fragmentation, which is advantageous for confirming the molecular weight of the intact molecule. Tandem mass spectrometry (LC-MS/MS) can then be employed to induce fragmentation of selected ions, providing structural information similar to EI-MS but often with different fragmentation pathways due to the softer ionization. The characteristic bromine isotopic pattern (M+ and M+2) would also be observable in LC-MS spectra, aiding in compound identification.
Applications: LC-MS is particularly powerful for analyzing complex reaction mixtures where polar or less volatile byproducts might be present alongside this compound. It allows for the identification of impurities that might not be detected by GC-MS, providing a more comprehensive impurity profile. It is also well-suited for trace analysis in samples where the matrix is aqueous or contains non-volatile salts.
Synergistic Role in Complex Mixture Analysis and Trace Component Identification
The combined application of GC-MS and LC-MS offers a robust approach for the comprehensive analysis of this compound. GC-MS excels at identifying and quantifying volatile components and impurities, providing detailed fragmentation patterns for structural elucidation. LC-MS complements this by handling less volatile or more polar impurities and byproducts, which might be challenging for GC. Together, these hyphenated techniques enable:
Confirmation of Identity: Precise molecular weight and characteristic fragmentation patterns from both techniques provide high confidence in the identification of this compound.
Purity Assessment: Detection and quantification of a wide range of impurities, including unreacted starting materials, side products, and degradation products, ensuring the quality of the synthesized compound.
Trace Component Identification: The high sensitivity of MS detectors allows for the identification of components present at very low concentrations, critical for quality control and understanding reaction mechanisms.
Mechanistic Analysis: By identifying and quantifying intermediates and byproducts, these techniques can provide insights into the reaction pathways involved in the synthesis or degradation of this compound.
Table 1: Expected Analytical Data from GC-MS and LC-MS for this compound
| Analytical Technique | Type of Data Obtained | Information Provided | Significance for this compound |
| GC-MS | Retention Time (RT) | Elution behavior | Indicates volatility and interaction with GC column; aids in identifying and differentiating from other compounds in a mixture. |
| EI Mass Spectrum (m/z) | Molecular weight, fragmentation pattern | Confirms molecular formula (C9H15Br) via M+ and M+2 peaks (due to Br isotopes); characteristic fragments (e.g., [M-Br]+) provide structural insights into the alkyne and alkyl chain. | |
| Isotopic Pattern | Presence of Halogens | Distinctive 1:1 ratio for M+ and M+2 peaks unequivocally identifies the presence of a single bromine atom. chromatographyonline.com | |
| LC-MS | Retention Time (RT) | Elution behavior | Separates this compound from other components in liquid phase; useful for less volatile or polar impurities. |
| ESI/APCI Mass Spectrum (m/z) | Molecular weight, adducts, minimal fragmentation | Confirms molecular weight via [M+H]+ or adduct ions; provides high molecular weight accuracy, especially valuable in complex matrices. | |
| MS/MS Fragmentation | Structural details | Controlled fragmentation of selected ions provides specific structural information, complementing EI-MS data. |
Theoretical and Computational Chemistry Studies on 1 Bromo 2 Nonyne Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of 1-Bromo-2-nonyne. These calculations can accurately determine molecular geometries, including bond lengths and angles, and provide insights into the distribution of electron density within the molecule acs.orgmdpi.com. For instance, electrostatic potential maps can visually represent electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting reactivity openstax.org.
For this compound, such calculations would focus on:
Bond Characteristics : Analyzing the nature of the C-Br bond (e.g., its polarity due to the inductive effect of bromine openstax.org) and the C≡C triple bond.
Charge Distribution : Identifying partial charges on atoms, which influences how the molecule interacts with other species.
Molecular Orbitals : Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron donation and acceptance capabilities, respectively, which are direct indicators of reactivity mdpi.com.
Stability : Calculating thermodynamic parameters, such as formation energies and heats of combustion, to assess the relative stability of this compound and its potential isomers or decomposition products.
Reactivity Prediction : By calculating potential energy surfaces and locating transition states, quantum chemical methods can predict reaction barriers and, consequently, the kinetic feasibility and preferred pathways for various reactions, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions across the alkyne bond acs.orgresearchgate.net.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to analyze the physical movements of atoms and molecules over time by solving Newton's equations of motion wikipedia.org. For a flexible molecule like this compound, with its relatively long carbon chain, MD simulations are particularly valuable for conformational analysis. They can explore the vast conformational space available to the molecule at finite temperatures, providing a dynamic view of its structural evolution mdpi.com.
Key applications of MD simulations for this compound would include:
Conformational Sampling : Identifying the most stable and frequently adopted conformations in different environments (e.g., gas phase, solution). This is important as molecular conformation can significantly influence reactivity and interactions. Studies on analogous bromo-alcohols, such as 1-bromo-2-propanol, have utilized MD simulations for conformational analysis, revealing preferred gauche orientations influenced by hyperconjugation rather than intramolecular hydrogen bonding nih.gov.
Intermolecular Interactions : Studying how this compound interacts with solvent molecules or other solute molecules. MD simulations can quantify interaction energies, identify specific interaction sites (e.g., hydrogen bonding, van der Waals forces), and analyze the dynamics of these interactions mdpi.comarxiv.orgnih.gov. This is crucial for understanding solubility, transport properties, and reactivity in solution.
Dynamic Properties : Calculating diffusion coefficients and rotational correlation times, which provide insights into the molecule's movement and orientation in a given environment.
Elucidation of Reaction Mechanistic Pathways through Computational Modeling
Computational modeling plays a critical role in elucidating the detailed mechanistic pathways of chemical reactions involving this compound. By mapping out the potential energy surface, these methods can identify reactants, intermediates, transition states, and products, thereby providing a comprehensive understanding of the reaction course acs.orgacs.org.
For this compound, computational studies could investigate:
Addition Reactions to the Alkyne : Understanding the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of reactions involving the triple bond, such as hydrohalogenation or hydration. Computational methods can predict which carbon of the alkyne is more susceptible to attack and the preferred stereochemical outcome acs.org.
Substitution Reactions at the Bromine Center : Analyzing nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions involving the C-Br bond. For example, the deuterium (B1214612) isotope effect has been used in experimental studies to confirm the rate-limiting step in E2 eliminations of bromoalkanes, a phenomenon that can be supported and further explored computationally openstax.org.
Radical Reactions : Investigating mechanisms involving radical intermediates, which are relevant for certain synthetic transformations of bromoalkynes unibe.ch. Computational strategies like DFT calculations can model radical stability and compare activation energies for different pathways .
Catalytic Cycles : If this compound is involved in catalyzed reactions, computational modeling can delineate the steps of the catalytic cycle, including catalyst-substrate binding, bond activation, and product release acs.org.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational chemistry provides a powerful means to predict various spectroscopic signatures, which can then be validated against experimental data. This synergistic approach aids in structural elucidation and confirmation.
For this compound, quantum chemical calculations can predict:
Infrared (IR) Spectroscopy : Vibrational frequencies and intensities, allowing for the assignment of characteristic functional group stretches (e.g., C≡C stretch, C-Br stretch, C-H stretches).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts and coupling constants for ¹H and ¹³C NMR. These predictions are highly valuable for confirming the structure of newly synthesized compounds or for resolving ambiguities in experimental spectra nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Electronic transitions and absorption maxima, particularly relevant for molecules with conjugated systems, though less prominent for simple alkynes unless conjugated with other chromophores.
The comparison of predicted spectroscopic data with experimental measurements serves as a critical validation step for the computational models and helps in the definitive characterization of this compound.
Rational Design of Novel Reactivity and Selectivity via Computational Screening
Computational screening and rational design leverage theoretical methods to predict and optimize molecular properties and reactivity before extensive experimental work is undertaken nih.govnih.gov. This approach is particularly beneficial for designing new synthetic routes or catalysts that exhibit enhanced reactivity or selectivity for this compound.
For this compound, computational screening could involve:
Reaction Condition Optimization : Screening different solvents, temperatures, or pressures in silico to identify optimal conditions for a desired transformation, such as a specific addition reaction or a selective functionalization of either the alkyne or the C-Br bond.
Catalyst Design : Designing and evaluating potential catalysts (e.g., transition metal complexes) that could selectively promote a particular reaction pathway for this compound, by computationally assessing binding affinities, activation energies, and turnover frequencies acs.org.
Regio- and Stereoselectivity Control : Using computational models to predict how structural modifications to this compound itself, or to reaction partners, could influence the regiochemical or stereochemical outcome of a reaction, leading to the rational design of highly selective synthetic methods .
Virtual Screening of Reagents : Identifying novel reagents that might react with this compound in a desired fashion by predicting their interactions and reaction profiles.
This computational approach allows for a more efficient and targeted exploration of chemical space, minimizing trial-and-error experimentation and accelerating the discovery of new chemical transformations involving this compound.
Emerging Research Directions and Future Prospects in 1 Bromo 2 Nonyne Chemistry
Sustainable and Green Chemistry Approaches for 1-Bromo-2-nonyne Synthesis and Transformations
The development of environmentally benign methods for both the synthesis and transformation of this compound and related bromoalkynes is a critical area of research. These efforts aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Research is actively exploring solvent-free and highly atom-economical catalytic processes for this compound. One sustainable approach to synthesize 1-bromoalkynes involves the base-mediated elimination from 1,1,2-tribromoethyl arenes researchgate.net. In terms of transformations, the copper-catalyzed Cadiot-Chodkiewicz coupling of bromoalkynes with terminal acetylenes has been demonstrated as a mild and environmentally friendly method for synthesizing unsymmetrical 1,3-diynes, notably by utilizing supercritical CO2 (scCO2) as a solvent and sodium acetate (B1210297) (NaOAc) as a base, thereby avoiding the need for amines acs.org.
Furthermore, iron-catalyzed cross-coupling reactions between alkynyl bromides and Grignard-derived organocuprates have been developed for the synthesis of alkynylarenes researchgate.net. This methodology is particularly promising as it can be adapted to flow chemistry, allowing for the inline generation of Grignard reagents and potentially enhancing atom economy by reducing the need for supporting ligands researchgate.net. Another green approach for 1,3-diyne synthesis involves the iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes conducted in water under air, representing a highly sustainable reaction medium organic-chemistry.org. A copper(I) iodide and tris(o-tolyl)phosphine-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes also offers a mild and efficient route to unsymmetrical buta-1,3-diynes organic-chemistry.org.
Photochemical and electrochemical methods are gaining traction for their ability to promote reactions under milder conditions, often with improved energy efficiency and selectivity. Visible-light-promoted coupling of bromoalkynes with secondary phosphine (B1218219) oxides has been developed, leading to the formation of 1,1-dibromo-1-en-3-ynes and alkynylphosphine oxides under additive-free conditions researchgate.netdntb.gov.ua.
A significant advancement in this area is the photochemical dual-catalytic cross-coupling for the formation of alkynyl sulfides from thiols and bromoalkynes researchgate.netrsc.orgacs.org. This process, promoted by a soluble organic carbazole-based photocatalyst, can be efficiently conducted using continuous flow techniques, achieving good to excellent yields (50-96%) within short reaction times (30 minutes) and demonstrating high reproducibility on a gram scale researchgate.netrsc.orgacs.org. This highlights the potential for energy-efficient and selective transformations.
Moreover, visible light-enabled sp3-C−H functionalization with bromoalkynes has been achieved, leading to alkynylation in the presence of a base d-nb.infonih.gov. This radical alkynylation offers a valuable alternative to existing strategies, even allowing for the functionalization of unactivated sp3-C−H bonds d-nb.infonih.gov. The use of readily available diaryl ketones as photocatalysts and a household fluorescent bulb as the light source further underscores the energy efficiency of this method d-nb.info.
Table 1: Photochemical Dual-Catalytic Synthesis of Alkynyl Sulfides from Bromoalkynes
| Reaction Type | Reactants | Catalyst System | Conditions | Yield Range | Reaction Time |
| Cross-coupling | Thiols, Bromoalkynes | Organic carbazole-based photocatalyst | Visible light, Continuous flow | 50-96% researchgate.netrsc.orgacs.org | 30 min researchgate.netrsc.orgacs.org |
Solvent-Free and Catalytic Processes for Enhanced Atom Economy
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability and Reproducibility
The integration of this compound chemistry into flow and automated synthesis platforms represents a crucial trend for achieving scalability and reproducibility in chemical production. Flow chemistry, which involves conducting reactions in continuous streams through channels or tubing, offers distinct advantages over traditional batch processes researchgate.net. These benefits include enhanced control over reaction parameters, improved reactivity, and in some cases, the enablement of novel reactions researchgate.net.
Continuous flow techniques have been successfully applied to photochemical dual-catalytic cross-coupling reactions involving bromoalkynes, leading to short reaction times and high reproducibility on a gram scale researchgate.netrsc.orgacs.org. This technology is increasingly vital in the development and manufacture of active pharmaceutical ingredients (APIs) and fine chemicals researchgate.net. The ability to translate reactions, such as iron-catalyzed cross-coupling of alkynyl bromides, into flow systems, coupled with inline generation of reagents like Grignard reagents, further exemplifies the potential for scalable and sustainable synthesis researchgate.net. Moreover, flow heterogeneous catalysis can minimize product contamination by catalysts and reduce catalyst loading, which is particularly advantageous for enantioselective processes rsc.org.
Exploration of Novel Catalytic Transformations for this compound
The unique reactivity of the bromoalkyne moiety in this compound provides fertile ground for the development of novel catalytic transformations, leading to diverse and complex molecular architectures.
Asymmetric catalysis is a key area for generating chiral molecules with high enantiomeric purity, which is crucial for pharmaceuticals and other fine chemicals. The first example of chromium-catalyzed asymmetric alkynylation of aldehydes with 1-bromoalkynes has been reported, yielding enantioenriched propargyl alcohols with good yields and enantioselectivities up to 92% ee scispace.com. The introduction of a cobalt porphine (B87208) co-catalyst can further activate 1-bromoalkynes, leading to shorter reaction times without compromising enantiocontrol scispace.com.
Nickel-hydride catalyzed reductive migratory hydroalkynylation of olefins with bromoalkynes has been developed, providing benzylic alkynylation products with high yields and excellent regioselectivity chemrxiv.org. Specifically, catalytic enantioselective hydroalkynylation of styrenes using a chiral PyrOx ligand has successfully delivered enantioenriched benzylic alkynes, which serve as versatile synthetic intermediates chemrxiv.org.
Table 2: Enantioselective Nickel-Catalyzed Hydroalkynylation of Styrenes with Bromoalkynes
| Product (Example) | Yield (%) chemrxiv.org | Enantiomeric Excess (ee %) chemrxiv.org |
| 5a | 71 | 94 |
| 5b | 66 | 94 |
| 5c | 51 | 96 |
| 5d | 91 | 90 |
| 5e | 82 | 94 |
| 5f | 82 | 94 |
| 5z | 62 | 94 |
| 5m | 62 | 94 |
| 5n | 65 | 94 |
Furthermore, a transition-metal-free 5-exo-dig asymmetric cyclization of α-amino ester enolates onto bromoalkynes has afforded products with excellent enantioselectivity, leveraging the concept of memory of chirality, and has been applied in the total synthesis of hasubanan (B79425) alkaloids acs.orgnih.gov. Another significant development is the enantioselective NiH-catalyzed hydroalkynylation of α,β-unsaturated amides with bromoalkynes, providing access to enantioenriched chiral β-alkynyl amides under mild conditions sciengine.com.
Bimetallic and cooperative catalysis offer powerful strategies for achieving complex transformations by combining the unique reactivities of multiple metal centers or catalytic cycles. An example is the silver triflate and copper(I) iodide cocatalyzed direct alkynylation and cyclization of N-iminoisoquinolinium ylides with bromoalkynes acs.org. This one-pot reaction proceeds efficiently through C-H activation and a subsequent tandem process, yielding diverse H-pyrazolo[5,1-a]isoquinolines acs.org.
Cooperative triple catalysis, involving nickel, photoredox, and sulfinate catalysis, has enabled the intermolecular α-alkynylation of styrenes with bromoalkynes researchgate.net. This system operates under mild conditions and exhibits excellent functional group tolerance, showcasing the power of orchestrating multiple catalytic cycles researchgate.net. Ruthenium-catalyzed peri- and ortho-alkynylation of naphthols and benzoic acids with bromoalkynes has also been reported, demonstrating high regiocontrol and functional group tolerance acs.org. Additionally, cobalt(III)-catalyzed enantioselective C-H functionalization, including asymmetric C-H bond annulation with bromoalkynes, has been achieved through strategic chiral ligand design and cooperative catalysis snnu.edu.cn.
Development of Asymmetric Catalysis for Enantioselective Synthesis
Development of Advanced Functional Derivatives with Tunable Properties for Specific Applications (Inferred from building block applications)
This compound, characterized by both a terminal alkyne moiety and an alkyl bromide functionality, presents a versatile bifunctional scaffold in organic synthesis. While specific detailed research findings on advanced functional derivatives directly derived from this compound with explicitly tunable properties are not extensively documented in the public domain, its structural features strongly infer its potential as a key building block for such applications. The dual reactivity allows for orthogonal functionalization, enabling the synthesis of complex molecular architectures with precisely controlled properties.
The terminal alkyne group (–C≡CH) is highly reactive and amenable to a variety of transformations, notably:
Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the facile attachment of diverse azide-containing molecules to the alkyne. This reaction is highly efficient and tolerant of various functional groups, making it ideal for creating conjugates with tunable properties. For instance, coupling with azides bearing fluorophores, biomolecules, or polymer chains could yield materials with tunable optical, biological, or mechanical properties. The concept of click chemistry is widely applied for acetylene (B1199291) functionalization semanticscholar.org.
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction enables the formation of new carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. This pathway is crucial for extending the conjugated system of the molecule, which can lead to derivatives with tunable electronic and photophysical properties, such as organic semiconductors, light-emitting materials, or molecular wires. The reactivity of bromoalkynes in such cross-coupling reactions is well-established nih.gov.
Deprotonation and Alkylation : The terminal proton of the alkyne can be readily removed by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, including alkyl halides, carbonyl compounds, or epoxides, to introduce new carbon chains or functional groups. This allows for the precise tuning of chain length, branching, and the introduction of additional reactive sites.
The alkyl bromide (–CH₂Br) functionality offers a second independent site for chemical modification, including:
Nucleophilic Substitution (SN2) : The bromine atom is a good leaving group, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This reaction can introduce a wide array of functional groups, enabling the tailoring of properties such as solubility, polarity, and intermolecular interactions. For example, the incorporation of polar groups can enhance solubility in aqueous media, while hydrophobic groups can increase lipophilicity.
Grignard Reagents and Organometallic Chemistry : The alkyl bromide can be converted into an organometallic reagent (e.g., Grignard reagent or organolithium compound), which are powerful nucleophiles. These reagents can then react with aldehydes, ketones, esters, or other electrophiles to construct more complex carbon skeletons, offering a pathway to highly branched or cyclic structures with specific steric and electronic profiles. The use of bromo-compounds as building blocks in organometallic reactions is a common strategy for synthesizing complex molecules researchgate.net.
The combination of these reactive sites allows for the synthesis of advanced functional derivatives with properties that can be "tuned" by selecting appropriate reaction partners and sequences. For example, a Sonogashira coupling at the alkyne followed by a nucleophilic substitution at the bromide could yield a molecule with two distinct functionalities at opposite ends of the nonyne backbone. This modular approach is central to developing materials with specific optical, electronic, or biological activities.
Potential Applications and Tunable Properties (Inferred):
The strategic functionalization of this compound could lead to derivatives with a range of tunable properties for specific applications, including:
Materials Science :
Conjugated Polymers and Oligomers : By extending the alkyne via Sonogashira coupling, derivatives could serve as monomers for conjugated polymers with tunable band gaps, enabling applications in organic electronics (e.g., organic light-emitting diodes, organic photovoltaics) acs.org. The length and nature of the conjugated system directly influence optical absorption and emission wavelengths.
Surface Modification Agents : Derivatives could be designed with one end anchoring to a surface (e.g., via thiol-alkyne click chemistry) and the other end presenting a desired functionality (e.g., a reactive group, a recognition motif, or a hydrophobic/hydrophilic tag), allowing for tunable surface properties.
Chemical Biology and Medicinal Chemistry :
Molecular Probes and Imaging Agents : By incorporating fluorescent tags or chelating agents via click chemistry or substitution reactions, this compound derivatives could become molecular probes for biological systems, with tunable emission wavelengths or targeting specific biomolecules researchgate.net.
Drug Delivery Systems : Derivatives could be designed to encapsulate or conjugate with therapeutic agents, where the nonyne chain provides a linker whose length and flexibility can be tuned to optimize drug release or targeting.
Catalysis :
Ligands for Metal Catalysts : Functionalized this compound derivatives could serve as novel ligands for transition metal catalysts, where the electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity for specific reactions acs.org.
Table 1: Inferred Functionalization Strategies for this compound and Potential Tunable Properties
| Functional Group | Reaction Type | Reaction Partner Examples | Potential Functionalization | Tunable Property |
| Terminal Alkyne | Click Chemistry (CuAAC) | Azide-functionalized fluorophores, biomolecules, polymers | Fluorescent probes, bioconjugates, polymer conjugates | Optical properties (emission λ), biological activity, mechanical properties |
| Terminal Alkyne | Sonogashira Coupling | Aryl halides, vinyl halides | Extended π-systems, conjugated oligomers/polymers | Electronic properties (band gap), photophysical properties (absorption/emission) |
| Terminal Alkyne | Deprotonation & Alkylation | Alkyl halides, aldehydes, ketones | Longer carbon chains, branched structures, hydroxyl groups | Lipophilicity, steric hindrance, additional reactive sites |
| Alkyl Bromide | Nucleophilic Substitution (SN2) | Amines, thiols, alcohols, carboxylates | Amine, thioether, ether, ester functionalities | Solubility, polarity, hydrogen bonding capacity |
| Alkyl Bromide | Grignard/Organolithium Formation | Carbonyl compounds, nitriles | Complex carbon skeletons, tertiary alcohols | Steric bulk, molecular shape, reactivity |
| Alkyl Bromide | Cross-Coupling (e.g., Suzuki) | Boronic acids/esters | Aromatic/heteroaromatic substituents | Electronic properties, π-stacking ability, molecular recognition |
The future prospects for this compound chemistry lie in leveraging its dual reactivity to create precisely tailored molecules. The ability to independently or sequentially modify both the alkyne and the bromide opens up vast possibilities for designing novel compounds with specific, tunable characteristics required for advanced applications in materials science, chemical biology, and catalysis. Continued exploration of novel synthetic methodologies and reaction conditions will be key to realizing the full potential of this versatile building block.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-2-nonyne, and how can purity be maximized?
- Methodological Answer : The synthesis of this compound typically involves alkyne bromination or substitution reactions. To ensure high purity, use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS). Cross-validate spectral data (e.g., NMR, NMR) with literature values to identify impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation:
- NMR: Identify protons adjacent to the bromine and alkyne groups (deshielding effects).
- NMR: Detect carbons bonded to bromine (typically ~90–110 ppm).
- Infrared (IR) spectroscopy: Confirm alkyne C≡C stretch (~2100–2260 cm) and C-Br stretch (~500–600 cm).
- High-resolution mass spectrometry (HRMS) provides molecular formula validation. Always compare data with primary literature and databases like Reaxys or SciFinder .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki or Sonogashira couplings. To assess reactivity:
- Conduct kinetic studies under varying catalysts (e.g., Pd(PPh) vs. PdCl).
- Compare yields and byproduct formation using GC-MS or NMR (if fluorinated partners are used).
- Evaluate steric effects by substituting the nonyne chain with shorter/longer alkyl groups .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design : Store samples under controlled conditions (light, temperature, humidity) and analyze degradation products via HPLC or LC-MS at regular intervals.
- Controls : Use inert atmospheres (argon) to isolate oxidative vs. hydrolytic degradation.
- Data Interpretation : Quantify degradation rates using Arrhenius plots to predict shelf-life. Publish negative results to inform handling protocols .
Q. How should contradictions in reported reaction mechanisms involving this compound be resolved?
- Methodological Answer :
- Replication : Reproduce disputed experiments with strict adherence to reported conditions.
- Isotopic Labeling : Use -labeled substrates to trace reaction pathways.
- Computational Modeling : Apply density functional theory (DFT) to compare proposed transition states. Cross-reference findings with kinetic isotope effects (KIEs) .
Q. What interdisciplinary applications of this compound warrant further exploration?
- Methodological Answer :
- Materials Science : Incorporate into metal-organic frameworks (MOFs) via click chemistry; analyze porosity via BET surface area measurements.
- Bioconjugation : Test biocompatibility in peptide coupling reactions using MALDI-TOF for product verification.
- Catalysis : Screen for asymmetric induction in chiral ligand synthesis .
Data Management and Literature Strategies
Q. How can researchers address the scarcity of primary data on this compound in public databases?
- Methodological Answer :
- Use substructure searches in Reaxys or SciFinder to identify analogs (e.g., 1-Bromo-2-alkynes) and extrapolate properties.
- Collaborate with computational chemists to predict missing data (e.g., pKa, solubility) via QSPR models.
- Publish full experimental details to fill data gaps, adhering to FAIR principles .
Q. What strategies ensure reproducibility in synthetic procedures for this compound?
- Methodological Answer :
- Protocol Standardization : Document reagent purity, solvent batch numbers, and equipment calibration.
- Open Science : Share step-by-step videos or interactive lab notebooks via platforms like Zenodo.
- Peer Review : Submit methods to journals specializing in protocol validation (e.g., Nature Protocols) .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in electrophilic reactions?
- Methodological Answer :
- Risk Assessment : Review SDS for acute toxicity (e.g., skin/eye irritation) and environmental hazards.
- Engineering Controls : Use fume hoods for volatile intermediates.
- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
